Dibenzo[a,l]pyrene: A Technical Guide to its Discovery, Historical Context, and Carcinogenic Mechanisms
Dibenzo[a,l]pyrene: A Technical Guide to its Discovery, Historical Context, and Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) stands as one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) ever identified. Its discovery and the elucidation of its biological activity represent a significant chapter in the history of chemical carcinogenesis. This technical guide provides an in-depth exploration of the discovery of DB[a,l]P, the historical context of PAH research that led to its identification, detailed experimental protocols from seminal studies, and a summary of its carcinogenic properties and mechanisms of action.
Discovery and Historical Context
The story of dibenzo[a,l]pyrene's discovery is one of scientific correction and refinement, unfolding against the backdrop of a burgeoning understanding of chemical carcinogenesis.
Early PAH Research and the Quest for Carcinogens
The investigation into the carcinogenic properties of PAHs has its roots in the 18th-century observations of Sir Percivall Pott, who linked the high incidence of scrotal cancer in chimney sweeps to their chronic exposure to soot. This marked the first association between an environmental substance and cancer. However, it wasn't until the early 20th century that the specific chemical culprits within coal tar and soot began to be unraveled. Pioneers in the field, including Ernest L. Kennaway and his colleagues, systematically fractionated coal tar and tested its components for carcinogenic activity in animal models. This work led to the landmark identification of benzo[a]pyrene (B130552) as a potent carcinogen in 1933.
The Misidentification and Eventual Discovery of Dibenzo[a,l]pyrene
For a period before 1966, a different hydrocarbon was mistakenly identified and referred to in the scientific literature as dibenzo[a,l]pyrene. In a pivotal 1966 publication in Chemical Communications, D. Lavit-Lamy and N. P. Buu-Hoi demonstrated that the compound previously believed to be dibenzo[a,l]pyrene was, in fact, dibenzo[a,e]fluoranthene.[1]
This correction opened the door for the true identification and synthesis of dibenzo[a,l]pyrene. In the same year, two independent research groups published the first unambiguous syntheses of the authentic compound. W. Carruthers reported a synthesis that yielded pale yellow plates with a melting point of 163-164°C.[2] Concurrently, Frank A. Vingiello, Jose Yanez, and Edward J. Greenwood also described a successful synthesis, reporting a melting point of 162-163°C.[3] These seminal papers laid the foundation for the subsequent investigation of the potent carcinogenicity of genuine dibenzo[a,l]pyrene.
Quantitative Carcinogenicity Data
Dibenzo[a,l]pyrene is renowned for its exceptional carcinogenic potency, often exceeding that of the archetypal PAH, benzo[a]pyrene. The mouse skin initiation-promotion assay has been a critical tool in quantifying its activity.
| Compound | Dose (nmol) | Tumor Incidence (% of mice with tumors) | Tumors per Mouse (at termination) | Reference |
| Dibenzo[a,l]pyrene | 100 | 100 | 9.3 | [4] |
| 20 | 100 | 7.1 | [4] | |
| 4 | 100 | 5.2 | [4] | |
| 1 | 96 | 2.6 | ||
| 0.25 | 71 | 0.79 | [5] | |
| Benzo[a]pyrene | 300 | 92 | 3.5 | |
| 100 | 75 | 1.8 | [6] | |
| 33.3 | 46 | 0.7 | [6] | |
| 1 | Inactive | - | ||
| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 100 | 100 | 21.4 | |
| 20 | 100 | 15.8 | [6] | |
| 4 | 96 | 7.6 | [6] | |
| 1 | 25 | 0.29 | [5] |
Table 1: Comparative Tumor-Initiating Activity of Dibenzo[a,l]pyrene, Benzo[a]pyrene, and DMBA in SENCAR Mouse Skin.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that defined the discovery and carcinogenic properties of dibenzo[a,l]pyrene.
Synthesis of Dibenzo[a,l]pyrene (Carruthers, 1966)
Objective: To achieve an unambiguous synthesis of dibenzo[a,l]pyrene.
Methodology:
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Starting Material: 1-Phenyl-1,2,3,4-tetrahydro-7-methoxyphenanthrene.
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Dehydrogenation: The starting material was dehydrogenated using palladium-on-charcoal to yield 1-phenyl-7-methoxyphenanthrene.
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Demethylation: The methoxy (B1213986) group was cleaved using hydrogen bromide in acetic acid to give 1-phenylphenanthren-7-ol.
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Cyclization: The phenolic intermediate was subjected to oxidative cyclization. While the original paper does not specify the exact reagent for this step, a common method for such transformations is the Scholl reaction, which typically uses a Lewis acid catalyst (e.g., AlCl₃) with a co-oxidant.
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Purification: The resulting dibenzo[a,l]pyrene was purified by chromatography on alumina.
Characterization:
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Melting Point: 163-164°C
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Appearance: Pale yellow plates
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UV-Vis Spectroscopy (in Ethanol): λmax at 240, 271, 282, 294, 305, 319, 341, 360, 375, 397, and 420 mμ.[2]
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Mass Spectrometry: Molecular weight confirmed as 302.[2]
Mouse Skin Carcinogenesis Assay (Initiation-Promotion Model)
Objective: To assess the tumor-initiating activity of dibenzo[a,l]pyrene and compare it to other PAHs.
Methodology:
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Animal Model: Female SENCAR (Sensitive to Carcinogenesis) mice, typically 6-8 weeks old.
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Initiation: A single topical application of the test compound (e.g., dibenzo[a,l]pyrene, benzo[a]pyrene, or DMBA) dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin of the mice.
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Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week.
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Observation: Mice are observed weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded.
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Termination: The experiment is typically terminated after a predefined period (e.g., 20-30 weeks), and tumors are histopathologically examined to confirm their nature (e.g., papillomas, squamous cell carcinomas).
Signaling Pathways and Mechanisms of Action
The carcinogenic effects of dibenzo[a,l]pyrene are mediated through its metabolic activation to reactive intermediates that bind to DNA, leading to mutations and the initiation of cancer.
Metabolic Activation via the Aryl Hydrocarbon Receptor (AhR) Pathway
Dibenzo[a,l]pyrene, like other PAHs, is a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Upon entering the cell, dibenzo[a,l]pyrene binds to the AhR complex in the cytoplasm, causing the release of chaperone proteins. The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.
Formation of DNA Adducts and Carcinogenesis
The CYP450 enzymes metabolize dibenzo[a,l]pyrene into highly reactive diol epoxides. These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, primarily on guanine (B1146940) and adenine (B156593) bases, to form bulky DNA adducts.
If these DNA adducts are not repaired by cellular mechanisms such as Nucleotide Excision Repair (NER), they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Conclusion
The discovery of dibenzo[a,l]pyrene exemplifies the rigorous and often corrective nature of scientific progress. From its initial misidentification to its definitive synthesis and characterization as a supremely potent carcinogen, the study of DB[a,l]P has significantly advanced our understanding of chemical carcinogenesis. For researchers and professionals in drug development, the history and mechanisms of this powerful carcinogen serve as a crucial case study in toxicology and a reminder of the intricate interplay between environmental exposures and human health. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for ongoing research into the prevention and treatment of cancers induced by polycyclic aromatic hydrocarbons.
References
- 1. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dibenzo[a,l]pyrene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of dibenzo[a,l]pyrene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and tumor-initiating activity in mouse skin of dibenzo[a,l]pyrene syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
